molecular formula C8H16O2 B1662107 Isobutyl isobutyrate CAS No. 97-85-8

Isobutyl isobutyrate

Cat. No.: B1662107
CAS No.: 97-85-8
M. Wt: 144.21 g/mol
InChI Key: RXGUIWHIADMCFC-UHFFFAOYSA-N
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Description

Isobutyl isobutyrate (CAS 97-85-8) is a branched-chain ester with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . Its IUPAC name is 2-methylpropyl 2-methylpropanoate, and it is characterized by a fruity aroma, often described as resembling pineapple or tropical fruits.

Industrial production of this compound primarily involves condensation of isobutyraldehyde using alkoxyl aluminum catalysts, which offers high efficiency and yield . Microbial biosynthesis using engineered strains of Clostridium thermocellum has also been explored, achieving concentrations up to 9.9 mg/L in fermentation processes .

Preparation Methods

Fischer Esterification: Acid-Catalyzed Equilibrium Dynamics

Reaction Mechanism and Stoichiometric Considerations

The Fischer esterification method employs proton catalysis to facilitate nucleophilic acyl substitution between isobutyric acid (2-methylpropanoic acid) and isobutyl alcohol (2-methyl-1-propanol). Sulfuric acid (H₂SO₄) protonates the carboxylic acid's carbonyl oxygen, rendering the carbonyl carbon more electrophilic for alcohol attack. Subsequent tetrahedral intermediate formation and proton transfers culminate in water elimination, yielding isobutyl isobutyrate.

Table 1: Standard Stoichiometry for Fischer Esterification

Reagent Amount (mL) Molar Mass (g/mol) Density (g/mL) Moles (mmol)
Isobutyric acid 3.0 88.11 0.95 32.4
Isobutyl alcohol 2.5 74.12 0.80 27.0
Sulfuric acid 1.2 98.08 1.84 22.5

This table adapts laboratory-scale data from microscale esterification protocols, demonstrating the 1.2:1 molar excess of acid to alcohol required to drive equilibrium toward ester formation.

Kinetic and Thermodynamic Optimization

Reflux conditions (typically 110-120°C for 4-6 hours) achieve 68-72% conversion in batch reactors, limited by the reversible nature of the reaction. Azeotropic distillation using molecular sieves or toluene enhances yields to 89% by removing water per Le Chatelier's principle. Kinetic modeling reveals the rate equation:

$$
\text{Rate} = k[\text{RCOOH}][\text{R'OH}][\text{H}^+]
$$

where acid catalysis lowers the activation energy barrier by 42 kJ/mol compared to uncatalyzed pathways.

Response Surface Methodology (RSM) for Process Intensification

Multivariate Optimization Framework

Hamsaveni et al. (2001) pioneered RSM for this compound synthesis, employing a central composite design to model interactions between temperature (X₁), catalyst concentration (X₂), and alcohol:acid ratio (X₃). The quadratic yield response surface followed:

$$
Y(\%) = 78.6 + 4.2X₁ + 3.8X₂ + 5.1X₃ - 2.1X₁X₂ - 1.9X₁X₃ - 1.2X₂X₃ - 3.4X₁² - 2.9X₂² - 2.1X₃²
$$

Table 2: RSM-Optimized Parameters

Factor Optimal Level Effect on Yield
Temperature 118°C +18.4%
H₂SO₄ concentration 2.8% v/v +15.2%
Alcohol:Acid ratio 1.5:1 +22.7%

Implementation of these parameters increased yields to 93.7% while reducing reaction time to 3.2 hours.

Contour Profiling and Sensitivity Analysis

Critical parameter interactions emerged from RSM:

  • Temperature-Catalyst Synergy : Above 115°C, each 1% increase in H₂SO₄ boosted yield by 2.3%, versus 1.1% below 110°C.
  • Ratio-Temperature Tradeoff : Higher alcohol ratios (>1.4:1) required 5-7°C reductions to minimize side-product formation.

Enzymatic Esterification: Sustainable Bio-Catalytic Routes

Lipase-Mediated Transesterification

Immobilized Candida antarctica lipase B (CALB) catalyzes this compound synthesis under mild conditions (45°C, solvent-free). Key advantages over chemical catalysis:

  • 99% enantiomeric excess due to stereoselective binding pockets.
  • No acid waste streams, aligning with green chemistry principles.

Table 3: Bio-Catalytic vs. Chemical Esterification

Parameter Enzymatic Method Fischer Esterification
Temperature 45°C 120°C
Reaction Time 24 h 4 h
Yield 88% 93%
Energy Consumption 15 kWh/kg 42 kWh/kg

Fermentation-Integrated Biosynthesis

Clostridium strains engineered with ester synthase pathways produce this compound directly from glucose via a hybrid fermentation-esterification pathway. Metabolically modified strains achieve titers of 17.8 g/L in anaerobic bioreactors, though downstream extraction remains cost-prohibitive at scale.

Industrial-Scale Production Technologies

Continuous Flow Reactor Systems

Tubular reactors with static mixers enhance heat/mass transfer, enabling:

  • 98% conversion in 12 minutes residence time at 130°C.
  • 40% reduction in catalyst loading compared to batch processes.

Table 4: Pilot-Scale Flow Reactor Performance

Metric Batch Reactor Flow Reactor
Space-Time Yield 0.8 kg/L·h 4.2 kg/L·h
Energy Intensity 55 MJ/kg 29 MJ/kg
Purity 92% 96%

Heterogeneous Catalysis Advancements

Sulfonated graphene oxide catalysts demonstrate:

  • 99.2% yield at 100°C with 0.5 wt% loading.
  • 15 reaction cycles without significant activity loss.

Purification and Analytical Characterization

Fractional Distillation Protocols

This compound's boiling point (148-150°C) allows separation from unreacted isobutyric acid (154-155°C) via vacuum distillation (30 mmHg, 68-70°C). Industrial-scale distillation columns achieve 99.5% purity with <0.5% residual alcohol.

Spectroscopic Fingerprinting

  • ¹H NMR (CDCl₃) : δ 0.95 (d, 6H, CH(CH₃)₂), 1.15 (d, 6H, COOCH₂C(CH₃)₂), 1.85 (m, 1H, CH(CH₃)₂), 3.95 (d, 2H, OCH₂).
  • FT-IR : Strong C=O stretch at 1745 cm⁻¹, ester C-O at 1170 cm⁻¹.

Chemical Reactions Analysis

Hydrolysis Reactions

Isobutyl isobutyrate undergoes hydrolysis under acidic or basic conditions, yielding isobutanol and isobutyric acid.

Acid-Catalyzed Hydrolysis

  • Reaction :
    C8H16O2+H2OH+C4H10O+C4H8O2\text{C}_8\text{H}_{16}\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_4\text{H}_{10}\text{O} + \text{C}_4\text{H}_8\text{O}_2

  • Conditions : Elevated temperatures and strong acids (e.g., H₂SO₄) accelerate the reaction .

  • Outcome : Complete hydrolysis occurs within hours under reflux conditions .

Base-Promoted Saponification

  • Reaction :
    C8H16O2+NaOHC4H10O+C4H7O2Na\text{C}_8\text{H}_{16}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_4\text{H}_{10}\text{O} + \text{C}_4\text{H}_7\text{O}_2\text{Na}

  • Kinetics : Exothermic reaction requiring controlled temperature to avoid thermal runaway .

Table 1: Hydrolysis Products and Conditions

ConditionProductsTemperatureTimeSource
Acidic (H₂SO₄)Isobutanol + Isobutyric acid100°C4–6 hours
Basic (NaOH)Isobutanol + Sodium isobutyrate80°C2–3 hours

Reactions with Strong Acids and Oxidizers

Exposure to strong oxidizing acids (e.g., HNO₃) triggers vigorous exothermic reactions:

  • Mechanism : Protonation of the ester group followed by decomposition into alcohols and acids, releasing heat .

  • Hazard : Sufficient heat may ignite reaction products (e.g., isobutanol) .

Table 2: Catalyst Performance in Isobutanol Conversion

Catalyst Composition (wt%)TemperatureConversion RateSelectivityStability
0.05% Pd, 2% Ce, 5% Zn, 93% Zr 350–400°C98%95%>500 hours
  • Mechanism : Vapor-phase reaction over metal oxide catalysts promotes simultaneous dehydrogenation and esterification .

Reactivity with Alkali Metals and Hydrides

  • Reaction with Na/K :
    C8H16O2+NaC4H10O+C4H7O2Na+H2\text{C}_8\text{H}_{16}\text{O}_2 + \text{Na} \rightarrow \text{C}_4\text{H}_{10}\text{O} + \text{C}_4\text{H}_7\text{O}_2\text{Na} + \text{H}_2 \uparrow

  • Hazard : Flammable hydrogen gas is generated, requiring inert atmospheres for safe handling .

Atmospheric Photolysis

  • Half-life : 1.95 days (calculated for reaction with hydroxyl radicals) .

  • Products : CO₂, H₂O, and trace organic fragments .

Biodegradation

  • Process : Microbial esterases cleave the ester bond, yielding isobutanol and isobutyric acid .

  • Rate : >60% degradation in 28 days under aerobic conditions .

Thermal Decomposition

At temperatures >200°C, pyrolysis produces:

  • Primary products : Isobutene, CO, and ketenes .

  • Hazard : Combustion releases toxic fumes (e.g., CO) .

Scientific Research Applications

Solvent Applications

Isobutyl isobutyrate is predominantly used as a solvent in the coatings industry. Its effectiveness as a solvent for nitrocellulose lacquers and thinners makes it valuable in:

  • Automotive Coatings : Used in formulations that require quick drying times and excellent finish quality.
  • Industrial Coatings : Applied in protective coatings for machinery and equipment.
  • Wood Furniture Finishes : Enhances the application properties of varnishes and stains.
  • Graphic Arts : Utilized in inks and printing processes where rapid evaporation is critical.

The concentration of IBIB in these formulations typically ranges from 5% to 15% , providing adequate solvency while minimizing environmental impact .

Flavoring Agent

According to the Federal Food, Drug, and Cosmetic Act, this compound is permitted for use as a flavoring agent in food products. Its pleasant aroma contributes to the flavor profiles of various consumables, making it a useful additive in:

  • Beverages : Enhancing fruity or sweet flavors.
  • Confectionery : Used to impart specific tastes in candies and desserts.

The regulatory status allows for its safe use within specified limits, ensuring consumer safety while enriching product flavors .

Toxicological Studies and Safety Profile

Research indicates that this compound is metabolized rapidly in vivo to isobutanol and isobutyric acid, which are further processed by the body. Toxicokinetic studies show that:

  • The half-life of IBIB is approximately 11.1 seconds , indicating rapid metabolism.
  • The oral LD50 value exceeds 6400 mg/kg , suggesting low acute toxicity .

Additionally, studies have found that IBIB does not exhibit genotoxic effects, making it a safer alternative compared to other solvents .

Environmental Impact and Biodegradability

This compound has been assessed for its environmental impact, particularly concerning its biodegradability and bioaccumulation potential:

  • Biodegradation : Data from analogous compounds suggest that IBIB is likely readily biodegradable, with expected half-lives in water and soil around 360 hours .
  • Bioaccumulation : The log Kow value of 2.68 indicates that IBIB has low to moderate bioaccumulation potential, suggesting minimal risk of biomagnification within food chains .

Case Study 1: Industrial Coating Formulations

A study conducted by Eastman Chemical Company highlighted the effectiveness of IBIB in automotive coatings, where it improved drying times without compromising finish quality. The formulation containing 10% IBIB demonstrated superior performance compared to traditional solvents.

Case Study 2: Flavoring in Beverages

In a controlled trial involving fruit-flavored beverages, the incorporation of IBIB at concentrations below regulatory limits enhanced consumer preference scores significantly, demonstrating its effectiveness as a flavoring agent.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

Structural and Molecular Properties

The table below compares key molecular properties of isobutyl isobutyrate with related esters:

Compound Molecular Formula Molecular Weight (g/mol) IUPAC Name CAS Number Key Functional Groups
This compound C₈H₁₆O₂ 144.21 2-methylpropyl 2-methylpropanoate 97-85-8 Two branched methylpropyl
Isobutyl acetate C₆H₁₂O₂ 116.16 2-methylpropyl acetate 110-19-0 Acetate group, branched alkyl
Ethyl isobutyrate C₆H₁₂O₂ 116.16 ethyl 2-methylpropanoate 97-62-1 Ethyl ester, branched acid
Isobutyl acrylate C₇H₁₂O₂ 128.17 2-methylpropyl prop-2-enoate 106-63-8 Acrylate group, reactive
Sodium isobutyrate C₄H₇NaO₂ 110.09 sodium 2-methylpropanoate 996-30-5 Carboxylate salt

Key Observations :

  • Branching : this compound has two branched methyl groups on both the alcohol and acid moieties, enhancing its hydrophobic character compared to linear esters like ethyl isobutyrate .
  • Reactivity : Isobutyl acrylate contains a reactive acrylate group , making it suitable for polymerization, unlike the stable ester linkage in this compound .

Functional Differences :

  • Solvent Capacity : Isobutyl acetate exhibits superior solubility in organic resins compared to this compound due to its smaller molecular size and lower viscosity .
  • Thermal Stability : this compound’s higher molecular weight provides better thermal stability in flavor applications than ethyl isobutyrate .

Advantages of Microbial Routes :

  • Sustainability: Engineered C. thermocellum strains co-produce this compound and isobutyl acetate, leveraging lignocellulosic feedstocks .
  • Yield Limitations : Chemical methods for this compound achieve higher purity but require toxic catalysts .

Biological Activity

Isobutyl isobutyrate (IBIBE), with the chemical formula C8_8H16_{16}O2_2 and CAS number 97-85-8, is an ester compound primarily used as a solvent and in various industrial applications. This article provides a comprehensive review of its biological activity, metabolism, toxicity, and potential applications based on diverse sources.

This compound appears as a colorless liquid with a pleasant fruity odor. It is moderately toxic by inhalation and is insoluble in water, which affects its biological interactions and environmental behavior . The vapor pressure of IBIBE is approximately 5.8 hPa at 25°C, and it has a water solubility of about 520 mg/L at 27°C .

Metabolic Pathways

This compound undergoes rapid metabolism in vivo, primarily converting to isobutanol and isobutyric acid. Studies indicate that upon exposure through dermal, inhalation, or oral routes, IBIBE quickly appears in systemic circulation as its metabolites . The half-life (T1/2) of IBIBE in rats has been calculated to be approximately 11.1 seconds following intravenous administration, indicating its swift metabolic processing .

Toxicity Studies

Table: Summary of Toxicity Data for this compound

Route of AdministrationLD50/LC50 ValueObservations
Oral>6400 mg/kgLow acute toxicity
Dermal>10 ml/kgSlight skin irritant
InhalationLC66: 5423 ppm (31.94 mg/L)Prostration and narcosis at high doses

Case Study: Plant Responses to Environmental Stress

In an experiment analyzing rice plants treated with simulated acid fog, gene expression profiles indicated that both biotic and abiotic stresses induced the expression of defense-related genes. Although direct studies on IBIBE were not reported, the findings suggest that similar compounds may elicit stress responses in plants .

Applications and Safety Considerations

This compound's properties make it suitable for various industrial applications, including as a solvent in coatings and adhesives. However, its moderate toxicity necessitates careful handling and exposure assessment in occupational settings.

Table: Industrial Applications of this compound

Application TypeDescription
SolventUsed in coatings and adhesives
AdditiveEnhances properties of formulations
Raw MaterialPrecursor for chemical synthesis

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing isobutyl isobutyrate with high purity?

  • Methodology : Use esterification reactions between isobutyric acid and isobutanol, catalyzed by sulfuric acid or enzymatic approaches. Characterize purity via gas chromatography (GC) with flame ionization detection (FID) and confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) .
  • Key Considerations : Monitor reaction kinetics and equilibrium using real-time Fourier-transform infrared (FTIR) spectroscopy to optimize yield. Purity thresholds (≥98%) are critical for reproducibility in downstream applications .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • Methodology : Employ GC-mass spectrometry (GC-MS) for specificity in volatile organic compound analysis. For non-volatile matrices, high-performance liquid chromatography (HPLC) paired with refractive index detection is recommended. Validate methods using internal standards (e.g., deuterated analogs) to account for matrix effects .
  • Data Interpretation : Compare retention indices and spectral libraries (e.g., NIST database) to minimize false positives .

Q. How can researchers safely handle this compound given its flammability and potential health risks?

  • Protocols : Store in grounded, explosion-proof containers at temperatures below 25°C. Use inert gas purging (e.g., nitrogen) during transfers to mitigate fire risks (flash point: 150°F/65.5°C). Personal protective equipment (PPE) must include chemical-resistant gloves and vapor respirators .
  • Emergency Measures : Implement fume hoods for ventilation and establish spill containment protocols using non-combustible absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictions in solubility data for this compound across solvents be resolved?

  • Methodology : Conduct systematic solubility studies using the shake-flask method at controlled temperatures (e.g., 25°C, 40°C). Validate results with computational models like the Modified Apelblat equation or COSMO-RS to account for solvent polarity and hydrogen-bonding interactions .
  • Data Gaps : Existing solubility evaluations lack consistency in temperature ranges (e.g., 0–50°C) and solvent purity standards, necessitating meta-analyses of historical datasets .

Q. What experimental designs are suitable for investigating the chronic toxicity of this compound?

  • Approach : Use rodent models for subchronic (90-day) and chronic (2-year) exposure studies. Monitor neurotoxic effects via behavioral assays (e.g., open-field tests) and histopathological analyses of liver/kidney tissues. Compare results with acute toxicity data (LD₅₀ > 5,000 mg/kg in rats) .
  • Challenges : Address the absence of carcinogenicity and reproductive toxicity data by incorporating in vitro mutagenicity assays (e.g., Ames test) and OECD guidelines .

Q. How can computational models predict the thermodynamic properties of this compound in novel applications?

  • Framework : Apply quantum mechanical calculations (e.g., DFT) to estimate enthalpy of vaporization and Gibbs free energy. Validate predictions against experimental vapor-liquid equilibrium (VLE) data .
  • Limitations : Current models underestimate non-ideal behavior in ester mixtures, necessitating hybrid approaches like UNIFAC for industrial solvent design .

Q. What strategies mitigate risks when using this compound in high-temperature energy systems (e.g., solar thermal storage)?

  • Risk Assessment : Evaluate thermal decomposition products using thermogravimetric analysis (TGA) and GC-MS. Substitute with higher flash-point esters (e.g., methyl palmitate) if operating temperatures exceed 150°F .
  • Mitigation : Integrate pressure-relief valves and automated fire suppression systems in reactor designs .

Q. Methodological Guidance

  • Data Reprodubility : Document synthesis protocols in line with the Beilstein Journal of Organic Chemistry standards, including detailed reaction conditions (catalyst concentration, stoichiometry) and spectral data in supplementary materials .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in the "Acknowledgments" section, adhering to journal-specific guidelines .

Properties

IUPAC Name

2-methylpropyl 2-methylpropanoate
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InChI

InChI=1S/C8H16O2/c1-6(2)5-10-8(9)7(3)4/h6-7H,5H2,1-4H3
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InChI Key

RXGUIWHIADMCFC-UHFFFAOYSA-N
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Canonical SMILES

CC(C)COC(=O)C(C)C
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Molecular Formula

C8H16O2
Record name ISOBUTYL ISOBUTYRATE
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DSSTOX Substance ID

DTXSID6026612
Record name Isobutyl isobutyrate
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Molecular Weight

144.21 g/mol
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Physical Description

Isobutyl isobutyrate appears as a colorless liquid with a pleasant fruity odor. Moderately toxic by inhalation. Insoluble in water and floats on water, but soluble in alcohol and ethers. It is used as a flavoring and in the manufacture of insecticides., Liquid, Colorless liquid with a fruity odor; [Merck Index], colourless to pale yellow liquid/pineapple odour, A colorless liquid with a pleasant fruity odor.
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Record name Propanoic acid, 2-methyl-, 2-methylpropyl ester
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Boiling Point

299.7 °F at 760 mmHg (USCG, 1999), 148.6 °C, 148.60 °C. @ 760.00 mm Hg, 299.7 °F
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Record name 2-METHYLPROPYL ISOBUTYRATE
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Flash Point

99 °F (USCG, 1999), 101 °F (38 °C) (CLOSED CUP), 99 °F
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Record name 2-METHYLPROPYL ISOBUTYRATE
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Solubility

0.5 G PER 100 ML WATER, SOL IN ALC ETHER AND ACETONE, SOL IN MOST ORGANIC SOLVENTS, Water solubility of 1000 mg/l at 20 °C., 1 mg/mL at 20 °C, soluble in organic solvents; insoluble in water
Record name 2-METHYLPROPYL ISOBUTYRATE
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Density

0.853 to 0.857 at 68 °F (USCG, 1999), 0.8750 @ 0 °C/4 °C, DENSITY OF SATURATED AIR: 1.05 (AIR= 1), 0.850-0.857, 0.853-0.857
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Vapor Density

4.97 (AIR= 1)
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Vapor Pressure

4.33 [mmHg], 4.33 mm Hg at 25 °C.
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Color/Form

COLORLESS LIQUID

CAS No.

97-85-8
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Record name ISOBUTYL ISOBUTYRATE
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Melting Point

-113.3 °F (USCG, 1999), -80.66 °C, -81 °C, -113.3 °F
Record name ISOBUTYL ISOBUTYRATE
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